2-Phenylpropane-2-thiol

Catalog No.
S681029
CAS No.
16325-88-5
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropane-2-thiol

CAS Number

16325-88-5

Product Name

2-Phenylpropane-2-thiol

IUPAC Name

2-phenylpropane-2-thiol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)S

Canonical SMILES

CC(C)(C1=CC=CC=C1)S

Limited Research Availability:

Potential Applications:

Despite the lack of extensive research specific to 2-Phenylpropane-2-thiol, its structural characteristics suggest potential applications in various scientific fields:

  • Organic synthesis: The thiol group (S-H) present in the molecule can participate in various chemical reactions, making it a potential building block for the synthesis of more complex organic molecules.
  • Material science: Thiol-containing compounds can interact with metal surfaces, potentially finding use in the development of new materials with specific functionalities.
  • Biological studies: The thiol group can also play a role in biological processes, and further research may explore the potential interactions of 2-Phenylpropane-2-thiol with biological systems.

2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound with the molecular formula C₉H₁₂S. It features a thiol functional group (-SH) attached to a tertiary carbon that is also bonded to a phenyl group. This compound is characterized by its strong odor, often described as similar to that of garlic, and is known for its potential toxicity upon exposure.

Due to its thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in organic compounds.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under certain conditions.
  • Thiolation Reactions: It can react with electrophiles to form thioether linkages, which are important in organic synthesis.

For instance, when reacted with benzyl chloride, it can produce α,α-dimethylbenzyl mercaptan through nucleophilic substitution .

The biological activity of 2-phenylpropane-2-thiol has been studied primarily in the context of its toxicological effects. It is classified as harmful if swallowed or if it comes into contact with skin, indicating acute toxicity . Additionally, thiols are known to exhibit antioxidant properties, which may provide protective effects against oxidative stress in biological systems.

Several methods exist for synthesizing 2-phenylpropane-2-thiol:

  • From Benzyl Chloride: The compound can be synthesized by reacting benzyl chloride with a thiol source such as sodium hydrosulfide or other mercaptans .
  • Using Grignard Reagents: Another method involves the use of Grignard reagents followed by hydrolysis to yield the thiol compound.
  • Direct Thiolation: Direct thiolation of aromatic compounds using sulfur sources can also lead to the formation of 2-phenylpropane-2-thiol.

2-Phenylpropane-2-thiol finds applications in various fields:

  • Flavoring and Fragrance: Due to its strong odor, it is used in the formulation of flavoring agents and fragrances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: Its unique properties make it useful in studies related to thiol chemistry and radical reactions.

Interaction studies involving 2-phenylpropane-2-thiol often focus on its reactivity with biological molecules and other chemical species:

  • Reactivity with Proteins: Thiols can form adducts with cysteine residues in proteins, potentially altering their function.
  • Antioxidant Studies: Research has examined its role as an antioxidant and its interactions with reactive oxygen species.

Several compounds share structural similarities with 2-phenylpropane-2-thiol. Here are some notable examples:

Compound NameStructureKey Characteristics
2-Phenylpropane-1-thiolC₉H₁₂SHas a primary thiol group; less sterically hindered than 2-phenylpropane-2-thiol.
Benzyl MercaptanC₇H₈SA simpler structure; widely used in fragrance applications.
3-Mercapto-3-methylbutanolC₇H₁₄SExhibits different biological activities; used in flavoring.

Uniqueness of 2-Phenylpropane-2-thiol

The uniqueness of 2-phenylpropane-2-thiol lies in its tertiary carbon structure combined with a phenyl group, which imparts distinctive chemical reactivity and biological activity compared to other thiols. Its strong odor and specific reactivity make it particularly valuable in both industrial applications and research settings.

Classical Synthesis Approaches

Thiolation of Prochiral Precursors

Prochiral precursors such as 2-phenylpropane-2-ol have been functionalized via thiolation using sulfurizing agents. Early methods employed H₂S under acidic or basic conditions, though yields were limited by competing disulfane formation [1]. For example, silica-alumina catalysts facilitated H₂S addition to alkenes, yielding thiols like dodecane-2-thiol in 87% yield under industrial conditions [1]. While applicable to 2-phenylpropane-2-thiol synthesis, these methods face challenges in controlling regioselectivity and minimizing polysulfane byproducts.

Nucleophilic Substitution Routes

Nucleophilic displacement of halides or sulfonates with sulfur nucleophiles represents a foundational approach. Thioacetate salts (e.g., KSAc) react with 2-chloro-2-phenylpropane in SN2 mechanisms, followed by hydrolysis to yield thiols [1]. However, this two-step process exhibits low atom economy (≤57% yield) [1]. Modifications using hexamethyldisilathiane ((TMS)₂S) improved yields to 68–94%, albeit requiring costly reagents like tetrabutylammonium fluoride [1].

Thiourea-Based Methods

Thiourea-mediated hydrolysis of alkyl halides provides a cost-effective route. For instance, 2-bromo-2-phenylpropane reacts with thiourea under reflux to form thiouronium salts, which hydrolyze to 2-phenylpropane-2-thiol in 54–78% yields [1]. While avoiding toxic H₂S, scalability is hindered by moderate efficiency and purification challenges.

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Heterogeneous cobalt catalysts (e.g., CoOx-SiOy) enable direct synthesis from alkenes via hydrothiolation with elemental sulfur and hydrogen [1]. For tetradecene, optimal conditions (130°C, 7 MPa H₂, 16 h) yield 64% thiol with 3–11% dialkylmonosulfanes [1]. Applied to 2-phenylpropene, this method could produce 2-phenylpropane-2-thiol while minimizing disulfane byproducts. Catalyst recycling studies show consistent activity over five cycles, highlighting industrial potential [1].

Hydrothiolation of Alkenes

Radical and electrophilic pathways dominate alkene hydrothiolation. UV-induced SH radical addition to alkenes achieves 85% thiol yield but requires precise light control [1]. Conversely, cobalt-catalyzed electrophilic addition favors Markovnikov products, as demonstrated in the synthesis of dodecane-2-thiol (87% yield) [1]. For 2-phenylpropane-2-thiol, Markovnikov selectivity would position the thiol group at the tertiary carbon, though competing radical pathways may alter regiochemistry.

Radical-Based Synthetic Approaches

Electrochemical and photochemical methods generate SH radicals without H₂S. Platinum-catalyzed H₂S electrolysis produces cyclohexylthiol in 77% yield [1]. Similarly, blue LED irradiation of thioacetic acid with alkenes yields terminal thioesters (77–99%), reducible to thiols [1]. These methods offer regiocontrol but require specialized equipment.

Stereoselective Synthesis Considerations

Enantioselective Approaches

Chiral modifiers like cinchonidine enable enantioselective hydrogenation of prochiral ketones. For 1-phenyl-1,2-propanedione, Pt/Al₂O₃ modified with cinchonidine yields (R)-1-hydroxy-1-phenylpropanone with 64% enantiomeric excess (ee) [2]. Adapting this to 2-phenylpropane-2-thiol synthesis could involve asymmetric reduction of thioketones or kinetic resolution during thiolation.

Stereocontrol Mechanisms

Solvent polarity and catalyst surface properties critically influence stereoselectivity. In toluene, dielectrophoretic interactions stabilize cinchonidine’s Open(3) conformer, enhancing ee to 65% for (R)-1-hydroxy-1-phenylpropanone [2]. For iridium catalysts, CeO₂ promoters increase enantioselectivity by modulating surface Irδ+ sites [3]. Applying these principles to 2-phenylpropane-2-thiol synthesis could involve chiral cobalt catalysts or sterically hindered ligands to enforce stereocontrol.

Key Reaction Optimization Data

ParameterEffect on Thiol YieldOptimal Condition
H₂ Pressure↑ Yield at 7 MPa7 MPa H₂
TemperatureMax yield at 140°C140°C
Sulfur EquivalentsExcess reduces yield3.3 eq S₈
Catalyst Loading6 mol% Co optimal6 mol% CoOx-SiOy

Data derived from cobalt-catalyzed hydrothiolation studies [1].

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-Phenylpropane-2-thiol

Dates

Modify: 2023-08-15

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